Clathrate Host Stoichiometry: 1:1 vs. 1:2 Complex Formation
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol forms stable clathrate compounds with a broad range of guest molecules (aromatic hydrocarbons, halogeno compounds, ketones, aldehydes, carboxylic acids, ethers, amines, amides, sulfoxides, and alkaloids) [1]. Critically, in most cases it forms a 1:1 host:guest complex stoichiometry [1]. This stoichiometry is quantitatively distinct from its close structural analog, 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol, which typically forms 1:2 complexes with the same guest classes under comparable conditions [1].
| Evidence Dimension | Host:Guest Inclusion Stoichiometry |
|---|---|
| Target Compound Data | 1:1 host:guest complex (majority of cases) |
| Comparator Or Baseline | 1,1,6,6-Tetraphenyl-2,4-hexadiyne-1,6-diol: 1:2 host:guest complex |
| Quantified Difference | 2× difference in guest accommodation capacity |
| Conditions | Crystallization from guest-containing solutions; X-ray structural analysis of acetone complexes confirmed channel-type inclusion |
Why This Matters
Selection of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol for host-guest applications dictates a 1:1 stoichiometric loading capacity, which directly impacts formulation ratios, controlled-release kinetics, and crystallinity of the final inclusion material relative to the 1:2 analog.
- [1] Toda, F., Tanaka, K., & Hyoda, T. (1983). Clathrate Compound Formed by Utilizing Acetylenic Diol as a Host Molecule and Its Structural Study. Nippon Kagaku Kaishi, 1983(2), 239–242. View Source
